molecular formula C15H13BrO2 B2603502 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 588692-22-2

5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2603502
CAS No.: 588692-22-2
M. Wt: 305.171
InChI Key: VBAVGUUEKBAMHX-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde is a brominated aromatic aldehyde derivative featuring a 2-methylbenzyl ether group at the ortho position relative to the aldehyde functionality. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

5-bromo-2-[(2-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-4-2-3-5-12(11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAVGUUEKBAMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures exhibit various biological activities, making them candidates for therapeutic applications.

Case Study: Anticancer Activity
A study investigated the cytotoxic effects of halogenated benzaldehydes on cancer cell lines. Results demonstrated that 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde exhibited significant inhibition of cell proliferation in various cancer types, suggesting its potential as an anticancer drug candidate.

Material Science

This compound is also being explored for its applications in material science. Its unique electronic properties make it suitable for use in organic electronics and photonic devices.

Case Study: Organic Electronics
Research into organic semiconductors has highlighted the role of halogenated compounds in enhancing charge transport properties. The incorporation of this compound into polymer matrices has been shown to improve the performance of organic light-emitting diodes (OLEDs).

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-hydroxybenzaldehydeHydroxyl group instead of etherIncreased solubility
5-Iodo-2-[(2-methylbenzyl)oxy]benzaldehydeIodine substitutionHigher reactivity due to weaker C-I bond
4-Bromo-2-[(2-methylbenzyl)oxy]benzaldehydeBromine at the para positionDifferent electronic properties

This table illustrates how variations in substituents affect the chemical behavior and potential applications of these compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares 5-bromo-2-[(2-methylbenzyl)oxy]benzaldehyde with its analogs, highlighting variations in substituents, molecular weight, melting points, and purity:

Compound Name Substituent (Benzyl Group) Molecular Formula Molecular Weight Melting Point (°C) Purity (HPLC) Key Spectral Features (NMR/HRMS)
This compound 2-methyl C₁₅H₁₃BrO₂ 305.17 Not reported Not reported Not available
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde 4-bromo C₁₄H₁₀Br₂O₂ 370.04 Not reported 100% HRMS: [M+H]+ 370.04
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde 3,4-dichloro C₁₄H₁₀BrCl₂O₂ 373.94 Not reported 95% ¹H NMR: δ 7.71 (d, J = 2.5 Hz)
5-Bromo-2-[(3-(trifluoromethyl)benzyl)oxy]benzaldehyde 3-CF₃ C₁₅H₁₀BrF₃O₂ 359.14 Not reported Not reported CAS: 590360-00-2
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde 2,6-dichloro C₁₄H₁₀BrCl₂O₂ 373.94 Not reported 95% MFCD03422416

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., 3-CF₃, 4-Br): Enhance electrophilicity of the aldehyde, favoring nucleophilic additions. The trifluoromethyl group in the 3-position () may increase metabolic stability in drug design.
    • Halogenated Benzyl Groups (e.g., 3,4-dichloro, 2,6-dichloro): Improve lipophilicity and influence crystal packing via halogen bonding, as seen in π-stacking interactions in analogs .
    • 2-Methyl Substitution : The methyl group in the target compound may sterically hinder reactions at the benzyl position while offering moderate electron donation .
  • Spectral Data :
    • Analogs like 5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde exhibit distinct ¹H NMR signals (e.g., δ 7.71 for aromatic protons), reflecting substituent-induced deshielding .
    • HRMS data for 4-bromo and 3,4-dichloro derivatives confirm precise mass matches (<0.5 ppm error) .

Biological Activity

5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde is a synthetic compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13BrO2
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 588692-22-2

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets. The compound's aldehyde group is known for its reactivity, allowing it to participate in nucleophilic addition reactions, which can lead to the formation of adducts with proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzaldehyde derivatives can inhibit the growth of various bacterial strains, potentially through the disruption of cell membrane integrity and function .

Anticancer Properties

Several studies have evaluated the anticancer potential of benzaldehyde derivatives. The compound has been noted for its ability to induce apoptosis in cancer cells, possibly by triggering oxidative stress pathways. In vitro studies have demonstrated that such compounds can inhibit the proliferation of tumor cells .

Anti-inflammatory Effects

The anti-inflammatory activity of benzaldehyde derivatives has also been documented. They may exert their effects by modulating pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

Case Studies

  • Antimicrobial Efficacy :
    A study investigated a series of substituted benzaldehydes, including compounds structurally related to this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL .
  • Anticancer Activity :
    In a controlled experiment involving human cancer cell lines, this compound was shown to reduce cell viability significantly at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry assays .
  • Inflammation Modulation :
    Research focusing on inflammatory models demonstrated that treatment with this compound resulted in a marked decrease in the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 0.5 - 10 µg/mL
AnticancerReduced cell viability >10 µM
Anti-inflammatoryDecreased TNF-alpha and IL-6

Q & A

Q. What synthetic strategies are commonly employed to synthesize 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde and its derivatives?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. For example, reacting 5-bromo-2-hydroxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF. Purification involves column chromatography, and yields exceeding 90% are achievable by optimizing stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization techniques include:

  • 1H NMR : Aromatic protons (δ 7.1–8.4 ppm), aldehyde proton (δ ~10.5 ppm), and methylene protons (δ ~5.2 ppm) .
  • 13C NMR : Aldehyde carbon (δ ~190 ppm), aromatic carbons (δ ~110–155 ppm), and methyl carbons (δ ~20 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₅H₁₃BrO₂: 313.0084) .
  • RP-HPLC : Purity validation (e.g., tR = 16–18 min, >97% purity) .

Q. What are the recommended handling and storage protocols for this compound?

Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation. Avoid exposure to moisture and light. Use PPE (gloves, lab coat) and work in a fume hood. Refer to SDS guidelines for spill management and first-aid measures (e.g., eye irrigation with water for 15 minutes) .

Q. How does the electronic nature of substituents on the benzyl group influence reactivity?

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzyl ring increase the electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions. Conversely, electron-donating groups (e.g., -CH₃) stabilize intermediates but may reduce reaction rates in certain transformations. Substituent effects can be quantified using Hammett σ values .

Q. What analytical methods are suitable for assessing purity and stability?

  • RP-HPLC : Monitor degradation products using C18 columns and acetonitrile/water gradients .
  • TGA/DSC : Evaluate thermal stability (e.g., decomposition onset >120°C) .
  • FT-IR : Track aldehyde C=O stretch (~1680 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) for stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >95% yield in large-scale synthesis?

  • Solvent Optimization : Use polar aprotic solvents (DMF, acetone) to enhance nucleophilicity.
  • Catalysis : Add KI (10 mol%) to accelerate SNAr reactions via halide exchange.
  • Temperature Control : Reflux at 80–100°C for 12–24 hours, followed by slow cooling to crystallize the product .

Q. What mechanistic insights explain contradictory reactivity in brominated vs. non-brominated analogs?

The bromine atom at the 5-position exerts a strong electron-withdrawing effect, polarizing the aromatic ring and activating the aldehyde for nucleophilic attack. Non-brominated analogs require harsher conditions (e.g., Lewis acids like AlCl₃) due to reduced electrophilicity. Computational DFT studies can map charge distribution differences .

Q. How can substituent effects on biological activity (e.g., enzyme inhibition) be systematically studied?

  • SAR Studies : Synthesize analogs with varying benzyl substituents (e.g., -F, -Cl, -NO₂) and test activity in enzyme assays (e.g., acetylcholinesterase reactivation).
  • Docking Simulations : Use software like AutoDock to model interactions between the aldehyde group and enzyme active sites .

Q. What strategies mitigate side reactions during functional group transformations (e.g., oxime formation)?

  • Protection/Deprotection : Protect the aldehyde as an acetal before introducing the oxime group.
  • pH Control : Perform oximation at pH 4–5 to avoid aldol condensation side reactions.
  • Stoichiometry : Use 1.2 equivalents of hydroxylamine hydrochloride to drive the reaction .

Q. How can computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive sites.
  • Hammett Plots : Corlate substituent σ values with reaction rates. For example, bromine’s -I effect directs EAS to the para position relative to the aldehyde .

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